Cas no 24916-50-5 (Spiramycin I Standard)

Spiramycin I Standard is a high-purity reference material used primarily in pharmaceutical and microbiological research. It serves as a critical standard for the identification, quantification, and quality control of spiramycin I, a macrolide antibiotic with applications in treating bacterial infections. The product is characterized by its precise chemical composition, stability, and compliance with pharmacopeial requirements, ensuring reliable analytical results. Its use facilitates method validation, calibration, and comparative studies in HPLC, LC-MS, and other chromatographic techniques. The standard is essential for laboratories requiring accurate spiramycin I measurements in drug development, regulatory testing, and clinical research.
Spiramycin I Standard structure
Spiramycin I Standard structure
商品名:Spiramycin I Standard
CAS番号:24916-50-5
MF:C43H74N2O14
メガワット:843.052660000001
MDL:MFCD00242797
CID:273398
PubChem ID:5289394

Spiramycin I Standard 化学的及び物理的性質

名前と識別子

    • Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
    • Spiramycin I
    • 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-leucomycin V
    • demycarosylturimycin H
    • Foromacidin A
    • Foromacidine A
    • Leucomycin V,9-o-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)
    • Spiramycin A
    • SPIRAMYCIN I STANDARD
    • Spiramycin-I
    • Provamycin
    • Sequamycin
    • spiramycin
    • HY-100593
    • 033ECH6IFG
    • RP 5337
    • CHEMBL453514
    • IL-5902
    • CCG-270525
    • RP-5337
    • Rovamycin
    • SPIRAMYCIN I [MI]
    • Rovamicina
    • Formacidine
    • 2-[(4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, 16R)-6-[(2S, 3R, 4R, 5S, 6R)-5-[(2S, 4R, 5S, 6S)-4, 5-dihydroxy-4, 6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R, 5S, 6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9, 16-dimethyl-2-oxo-1-oxacyclohexadeca-11, 13-dien-7-yl]acetaldehyde
    • 8025-81-8
    • Spiramycin I (Contains up to 6% Spiramycin III)
    • s5744
    • NSC-55926
    • Espiramicin
    • NSC-64393
    • Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, (9(2R,5S,6R))-
    • NSC-758472
    • Leucomycin V, 9-O-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-
    • CS-8166
    • IL 5902
    • AB00514638
    • UNII-033ECH6IFG
    • AC-32598
    • [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-{[(2S,3R,4R,5S,6R)-5-{[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2R,5S,6R)-5-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl]oxy}-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name)
    • Rovamycine
    • DTXSID9023594
    • 24916-50-5
    • Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
    • NSC55926
    • ACTOXUHEUCPTEW-OBURPCBNSA-N
    • AKOS037515744
    • Foromacidin
    • Q422265
    • 2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • 2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acet
    • spiramycin (undefined stereochemistry)
    • Q13023033
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • BCP31237
    • FT-0657527
    • 1ST7807
    • D05908
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-dimethylamino-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • G12972
    • Spiramycin (JAN/USAN/INN)
    • GTPL13312
    • US20240118263, Compound Spiramycin
    • BDBM667167
    • Rovamycin (TN)
    • Spiramycin I Standard
    • MDL: MFCD00242797
    • インチ: InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24-,25-,26?,27?,28?,29+,30?,31-,32+,34?,35?,36?,37?,38?,39+,40+,41?,42?,43?/m1/s1
    • InChIKey: ACTOXUHEUCPTEW-BTKFSUNJSA-N
    • ほほえんだ: C[C@@H]1C[C@H](CC=O)[C@@H]([C@H]([C@@H](CC(=O)O[C@H](C)CC=CC=C[C@@H]1OC2CCC(C(C)O2)N(C)C)O)OC)OC3C(C(C(C(C)O3)OC4CC(C)(C(C(C)O4)O)O)N(C)C)O

計算された属性

  • せいみつぶんしりょう: 842.51400
  • どういたいしつりょう: 842.51400504g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 16
  • 重原子数: 59
  • 回転可能化学結合数: 11
  • 複雑さ: 1370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 19
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 195Ų

じっけんとくせい

  • 色と性状: 白色から黄色粉末、苦味
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 134-1370C
  • ふってん: 913.7±65.0 °C at 760 mmHg
  • フラッシュポイント: 506.4±34.3 °C
  • PSA: 195.38000
  • LogP: 2.32510
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • ひせんこうど: D20 -96°

Spiramycin I Standard 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S682300-2g
Spiramycin I (Contains up to 6% Spiramycin III)
24916-50-5
2g
$153.00 2023-05-17
TRC
S682300-2.5g
Spiramycin I (Contains up to 6% Spiramycin III)
24916-50-5
2.5g
$ 178.00 2023-09-06
S e l l e c k ZHONG GUO
S5744-25mg
Spiramycin I
24916-50-5 99.83%
25mg
¥2432.64 2023-09-15
S e l l e c k ZHONG GUO
S5744-5mg
Spiramycin I
24916-50-5 99.83%
5mg
¥876.96 2023-09-15
TRC
S682300-10g
Spiramycin I (Contains up to 6% Spiramycin III)
24916-50-5
10g
$594.00 2023-05-17
Biosynth
AS16859-2 g
Spiramycin I
24916-50-5
2g
$277.20 2023-01-05
Biosynth
AS16859-1 g
Spiramycin I
24916-50-5
1g
$173.25 2023-01-05
Key Organics Ltd
BS-16237-1MG
Spiramycin I
24916-50-5 >97%
1mg
£36.00 2025-02-08
Key Organics Ltd
BS-16237-10MG
Spiramycin I
24916-50-5 >97%
10mg
£51.00 2025-02-08
1PlusChem
1P002QBJ-5g
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
24916-50-5 90% (HPLC)
5g
$86.00 2025-02-19

Spiramycin I Standard 関連文献

Spiramycin I Standardに関する追加情報

Comprehensive Analysis of Spiramycin I Standard (CAS No. 24916-50-5): Properties, Applications, and Research Insights

Spiramycin I Standard (CAS No. 24916-50-5) is a macrolide antibiotic derived from Streptomyces ambofaciens. As a reference material, it plays a critical role in pharmaceutical quality control, microbiological research, and veterinary medicine. This compound belongs to the spiramycin family, which consists of three major components: Spiramycin I, II, and III. Among these, Spiramycin I is the most biologically active and widely studied.

The growing demand for antibiotic standards like Spiramycin I Standard is driven by increasing concerns over antimicrobial resistance (AMR), a global health crisis highlighted by the WHO. Researchers frequently search for "spiramycin mechanism of action" or "spiramycin vs. erythromycin," reflecting interest in its unique 16-membered lactone ring structure, which offers distinct pharmacokinetic properties compared to other macrolides.

In analytical chemistry, CAS No. 24916-50-5 is essential for HPLC and LC-MS methods development. Laboratories prioritize keywords such as "spiramycin I purity standards" and "spiramycin calibration curve" to ensure accurate quantification in drug formulations. Its molecular formula (C43H74N2O14) and molar mass (843.06 g/mol) are critical for method validation.

Beyond human medicine, Spiramycin I Standard is pivotal in veterinary applications, particularly for treating toxoplasmosis in livestock. Searches like "spiramycin for animal use" or "spiramycin withdrawal time" underscore its agricultural relevance. The compound’s stability under varying pH conditions (optimal range: 6.0–8.0) makes it suitable for feed additives.

Recent studies explore Spiramycin I’s potential in combination therapies, addressing queries such as "spiramycin synergism with metronidazole." Its immunomodulatory effects, including inhibition of pro-inflammatory cytokines, are also under investigation for COVID-19 adjuvant therapy, aligning with pandemic-related research trends.

From a regulatory perspective, compliance with USP/EP monographs for Spiramycin I Standard ensures international acceptance. Manufacturers emphasize "GMP-certified spiramycin" and "traceable reference materials" to meet FDA and EMA guidelines. Storage recommendations (−20°C, desiccated) are frequently searched to maintain stability.

Innovations in green chemistry have spurred interest in sustainable production methods for 24916-50-5. Keywords like "biocatalytic spiramycin synthesis" reflect this shift. Additionally, patent landscapes reveal ongoing developments in polymorphic forms of Spiramycin I, enhancing bioavailability.

In summary, Spiramycin I Standard (CAS No. 24916-50-5) remains indispensable across multiple disciplines. Its evolving applications—from combating AMR to enabling precision analytics—demonstrate its enduring scientific and industrial value. Future research may unlock novel therapeutic roles, solidifying its status as a benchmark macrolide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:24916-50-5)Spiramycin I Standard
A1247834
清らかである:99%/99%
はかる:5g/25g
価格 ($):178/624